N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride
Description
N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride (hereafter referred to by its common name, Hoechst 34580) is a benzimidazole-derived fluorescent dye. Its molecular formula is C27H32Cl3N7, with a molecular weight of 560.96 g/mol . Structurally, it features a dimethylaminophenyl group at the 2′-position of the bibenzimidazole core and a 4-methylpiperazinyl substituent at the 5-position. The compound is a light brown to yellow powder, decomposes at 225–226 °C, and is soluble in dimethyl sulfoxide (DMSO) . Hoechst 34580 belongs to a class of minor-groove DNA-binding agents, though its specific applications in research (e.g., cell staining, fluorescence microscopy) are less documented compared to its analogs.
Properties
IUPAC Name |
dimethyl-[4-[6-[6-(4-methylpiperazine-1,4-diium-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]azanium;trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7.3ClH/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34;;;/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMZLKUUQSFUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CC[NH+](CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)[NH+](C)C.[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl3N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in redox reactions, potentially influencing oxidative stress pathways. The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby modulating their activity.
Cellular Effects
The effects of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can alter gene expression patterns by interacting with transcription factors or epigenetic modifiers, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence pathways related to energy production, such as glycolysis or the citric acid cycle, by modulating the activity of key enzymes. These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, or mitochondria. Its distribution within tissues can also vary, depending on factors such as tissue type and blood flow.
Subcellular Localization
The subcellular localization of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes.
Biological Activity
N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride, also known as DB04011, is a compound belonging to the class of phenylbenzimidazoles. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and case studies that elucidate its efficacy.
Chemical Structure and Properties
- Chemical Formula : C27H29N7
- Molecular Weight : 451.57 g/mol
- IUPAC Name : N,N-dimethyl-4-{5-[6-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}aniline
- CAS Number : Not available
The compound operates primarily through interaction with various biological targets, including receptors and enzymes associated with neurotransmission and cellular signaling pathways. Its structure suggests potential activity in modulating serotonin and dopamine pathways due to the presence of piperazine and benzimidazole moieties.
Anticancer Activity
Research indicates that compounds similar to N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cell lines through mitochondrial pathways.
- Case Study : A study published in Cancer Research demonstrated that benzimidazole derivatives inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects:
- Serotonin Receptor Modulation : Similar compounds have been studied for their ability to modulate serotonin receptors, which are crucial for mood regulation.
- Dopamine Receptor Interaction : The structure indicates possible interactions with dopamine receptors, relevant for treating disorders like schizophrenia and depression.
Toxicity Profile
The toxicity of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine has been assessed through various assays:
- Acute Toxicity (LD50) : Studies suggest it has a moderate toxicity profile with an LD50 value indicating a need for caution in dosing .
- hERG Inhibition : Preliminary data indicate it may act as a weak inhibitor of hERG channels, which is critical for cardiac safety .
Comparative Analysis of Biological Activity
Scientific Research Applications
Structure
The compound features a complex structure that includes a benzimidazole moiety, which is critical for its biological activity. Its ability to intercalate with DNA makes it a valuable tool in numerous research applications.
DNA Staining and Visualization
N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride is widely used as a fluorescent dye for DNA visualization in various biological assays. When bound to DNA, it emits fluorescence upon UV excitation, allowing researchers to visualize cellular structures and processes.
Case Study: Fluorescent Microscopy
In studies involving cell cycle analysis, Hoechst 33258 has been employed to stain DNA in fixed cells. The fluorescence intensity correlates with the amount of DNA present, enabling the assessment of cell proliferation and apoptosis rates.
Antifilarial Activity
The compound has demonstrated antifilarial properties, making it useful in parasitology research. Its mechanism involves interference with the mitotic process of the parasites.
Case Study: Efficacy Against Filarial Infections
Research has shown that Hoechst 33258 can inhibit the growth of filarial parasites in vitro. This property has implications for developing new treatments for diseases such as lymphatic filariasis.
Cell Cycle Studies
Hoechst 33258 is instrumental in studying the cell cycle dynamics due to its ability to selectively stain DNA during different phases of the cell cycle.
Data Table: Cell Cycle Phase Detection
| Cell Cycle Phase | Hoechst 33258 Staining Characteristics |
|---|---|
| G1 | Low fluorescence |
| S | Increased fluorescence |
| G2/M | High fluorescence |
Drug Delivery Systems
The compound's ability to bind selectively to nucleic acids has led to its exploration in drug delivery systems, particularly for targeted therapies.
Case Study: Nanoparticle Conjugation
Studies have investigated the conjugation of Hoechst 33258 with nanoparticles for targeted drug delivery to cancer cells. The fluorescent properties allow for real-time tracking of drug release and cellular uptake.
Molecular Biology Techniques
Hoechst 33258 is frequently utilized in various molecular biology techniques such as flow cytometry and fluorescence-activated cell sorting (FACS).
Application Example: Flow Cytometry
In flow cytometry, Hoechst 33258 is used to quantify DNA content in cells, providing insights into ploidy levels and cellular heterogeneity within tumor samples.
Comparison with Similar Compounds
Hoechst 34580 vs. Hoechst 33258
- Substituent Effects: Hoechst 34580’s dimethylaminophenyl group enhances hydrophobicity compared to Hoechst 33258’s hydroxyphenyl moiety. This difference likely alters DNA-binding affinity and cell permeability. Hoechst 33258’s hydroxyl group may facilitate hydrogen bonding with DNA, contributing to its widespread use in live-cell imaging .
- Fluorescence Properties: Hoechst 33258 exhibits strong blue fluorescence (λem ~ 460 nm) under UV light, while Hoechst 34580’s emission profile is less characterized but may redshift due to the electron-donating dimethylamino group .
Hoechst 34580 vs. Nuclear Yellow
- Sulfonamide vs. This may explain Nuclear Yellow’s use in studying nuclear dynamics and photobleaching resistance .
- Molecular Weight : Nuclear Yellow’s higher molecular weight (605 g/mol) could reduce membrane permeability compared to Hoechst 34580 .
Preparation Methods
Synthesis of Bi-1H-benzimidazole Core
The bi-benzimidazole framework is typically prepared by coupling two benzimidazole units via a suitable linker, often employing condensation reactions between o-phenylenediamine derivatives and carboxylic acid or aldehyde precursors under acidic or dehydrating conditions. Literature indicates the use of stepwise condensation in polar aprotic solvents such as DMF or DMSO, with controlled heating to promote cyclization.
Introduction of the 4-Methyl-1-piperazinyl Group
The piperazine substituent is introduced by nucleophilic substitution or amide coupling reactions. For example, 4-methylpiperazine is reacted with the bi-benzimidazole intermediate under mild conditions to attach the piperazinyl group at the 5-position of the benzimidazole ring. Reaction conditions typically involve stirring at room temperature or mild heating in solvents like ethanol or dichloromethane with catalytic amounts of base or activating agents.
Formation of the N,N-Dimethyl-4-aminobenzenamine Segment
The dimethylamino group on the benzenamine ring is introduced via methylation of the corresponding amine precursor. Methylation reagents such as formaldehyde with formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions can be used. Alternatively, direct substitution on a 4-aminobenzenamine intermediate with dimethylamine under controlled conditions is reported.
Salt Formation: Trihydrochloride
The final compound is converted into its trihydrochloride salt to improve solubility and stability. This is achieved by treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or water), followed by crystallization. The trihydrochloride form is confirmed by spectroscopic methods and elemental analysis.
Representative Experimental Data and Reaction Conditions
| Step | Reaction Description | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Condensation to form bi-benzimidazole core | o-Phenylenediamine derivatives, aldehydes, DMF, 80–120°C, 4–8 h | 60–75% | Polar aprotic solvent, controlled heating |
| 2 | Piperazine substitution | 4-Methylpiperazine, ethanol or DCM, rt to 50°C, 2–6 h | 70–85% | Mild base catalyst sometimes used |
| 3 | Dimethylamino group introduction | Dimethylamine or methylation reagents, basic conditions, 20–60°C, 3–12 h | 65–80% | Methylation via Eschweiler–Clarke or direct substitution |
| 4 | Salt formation | HCl in ethanol or water, 0–25°C, crystallization | >90% | Trihydrochloride salt crystallizes as brown powder |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy (1H and 13C NMR): Confirms the aromatic and aliphatic proton environments consistent with bi-benzimidazole and piperazinyl groups.
- Mass Spectrometry (MS): Molecular ion peak at m/z 560.9 confirms molecular weight.
- Elemental Analysis: Matches calculated values for C, H, N, and Cl in the trihydrochloride salt.
- HPLC Purity: Typically >95% purity after final purification.
- Melting Point: Reported around 120–130°C for the trihydrochloride salt.
Summary of Key Research Findings
- The synthetic route requires careful control of reaction temperatures and pH to avoid side reactions and decomposition.
- Use of polar aprotic solvents enhances cyclization efficiency in the benzimidazole core formation.
- Mild reaction conditions favor selective substitution on the benzimidazole ring without over-alkylation.
- Trihydrochloride salt formation significantly improves water solubility, crucial for biological applications.
- Purification by recrystallization or chromatography yields high-purity product suitable for research use.
Q & A
Q. Q1. How can researchers optimize the synthesis of this compound for reproducible DNA-binding studies?
Methodological Answer: To ensure reproducibility, use Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent purity, stoichiometry of intermediates). For example, highlights synthetic methods 1–16, which involve coupling benzimidazole precursors with piperazinyl groups under controlled pH (6–7) to avoid side reactions. Use HPLC with UV detection (λ = 343–352 nm) to monitor purity . Reference Tawar et al. (2003) for insights into substituent effects on yield .
Q. Q2. What are the recommended fluorescence parameters for studying nucleic acid interactions?
Methodological Answer: Configure fluorescence spectrophotometry with λex = 352 nm and λem = 461 nm ( ). Use Tris-EDTA buffer (pH 7.4) to maintain DNA stability. For competitive binding assays, titrate with ethidium bromide and measure fluorescence quenching to infer minor-groove vs. intercalation binding modes . Karlsson et al. (2003) provides protocols for asymmetric cyanine dye comparisons .
Q. Q3. How should solubility challenges be addressed in cell-based assays?
Methodological Answer: Prepare stock solutions in DMSO (≤0.1% v/v final concentration) to avoid cytotoxicity ( ). For aqueous assays, pre-dissolve in sterile water with sonication (30 min, 40°C) and filter through 0.22 µm membranes. Validate solubility via dynamic light scattering (DLS) to detect aggregates .
Advanced Research Questions
Q. Q4. How can contradictory results in DNA-binding affinity across studies be resolved?
Methodological Answer: Discrepancies often arise from ionic strength variations (e.g., NaCl concentration) or competing ligands. Replicate experiments using standardized buffers (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) and report binding constants (Kd) via Scatchard plots or surface plasmon resonance (SPR). notes that Hoechst 33258 derivatives exhibit salt-dependent binding due to electrostatic interactions with DNA phosphates .
Q. Q5. What computational approaches enhance mechanistic understanding of topoisomerase inhibition?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with quantum mechanical/molecular mechanical (QM/MM) simulations to map binding pockets. Bielawski et al. (2005) demonstrated that carbamate derivatives disrupt topoisomerase-DNA complexes via hydrogen bonding with guanine residues . Validate predictions using gel electrophoresis to detect DNA relaxation inhibition .
Q. Q6. How can cytotoxicity mechanisms be distinguished from genotoxicity in cancer models?
Q. Q7. What strategies mitigate fluorescence quenching in live-cell imaging?
Methodological Answer: Optimize dye concentration (≤1 µM) to prevent self-quenching. Use two-photon microscopy (λex = 720 nm) to reduce photobleaching. suggests adding 1% BSA to buffer systems to minimize nonspecific binding . For longitudinal studies, employ FRET pairs (e.g., Cy3/Cy5) to track dynamic interactions .
Data Analysis & Experimental Design
Q. Q8. How should researchers design dose-response studies to account for off-target effects?
Methodological Answer: Include negative controls (e.g., non-DNA-binding analogs) and use high-content screening (HCS) with multi-parametric endpoints (cell viability, ROS production, DNA damage). highlights radiotoxicity assays (e.g., γ-H2AX foci quantification) to differentiate target-specific effects .
Q. Q9. What statistical methods are recommended for optimizing reaction yields?
Methodological Answer: Apply response surface methodology (RSM) with central composite design (CCD) to model interactions between temperature, catalyst loading, and reaction time. emphasizes fractional factorial designs to reduce experimental runs while capturing parameter significance .
Safety & Compliance
Q. Q10. What protocols ensure safe handling given its genotoxicity profile?
Methodological Answer: Use double gloves (nitrile) and certified fume hoods during synthesis. Decontaminate work surfaces with 10% sodium hypochlorite. cites carcinogenicity risks (Category 2) and recommends Ames tests for batch-specific mutagenicity validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
